Foreword: Unfolding the Architecture of a Key Heterocycle
Foreword: Unfolding the Architecture of a Key Heterocycle
An In-depth Technical Guide to the Molecular Structure of Phenoxathiin, 10-oxide
Phenoxathiin, 10-oxide (also known as Phenoxathiin S-oxide) stands as a heterocyclic molecule of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the phenoxathiin tricyclic system, its unique three-dimensional structure, governed by the introduction of a chiral sulfoxide group, imparts distinct chemical and physical properties. This guide moves beyond a simple recitation of data, aiming to provide a deeper understanding of the molecule's architecture, the analytical methodologies used to elucidate its structure, and the causal relationship between its form and function. As an essential drug intermediate, a thorough grasp of its molecular characteristics is paramount for professionals in drug development and scientific research.
Part 1: Core Molecular Framework and Physicochemical Profile
The identity and fundamental properties of a molecule are the bedrock of its scientific exploration. Phenoxathiin, 10-oxide is defined by its specific elemental composition and the covalent arrangement of its atoms, which in turn dictate its behavior in various physical and chemical environments.
Chemical Identity
A precise definition of Phenoxathiin, 10-oxide is established through its universally recognized identifiers and structural representations.
| Identifier | Value | Source(s) |
| CAS Number | 948-44-7 | [1][2][3][4] |
| Molecular Formula | C₁₂H₈O₂S | [1][2][3][5] |
| Molecular Weight | 216.26 g/mol | [1][2][5] |
| IUPAC Name | Phenoxathiin-10-oxide | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)OC3=CC=CC=C3S2=O | [5] |
| Synonyms | Phenoxathiin S-oxide, Phenoxathiin sulfoxide | [1][2] |
Physicochemical Properties
The bulk properties of a compound are a direct manifestation of its underlying molecular structure. The introduction of the polar sulfoxide group significantly influences the melting point and solubility profile compared to its parent, phenoxathiin.
| Property | Observation | Significance & Rationale |
| Appearance | White to off-white crystalline powder.[1][6] | The crystalline nature is indicative of a well-ordered solid-state structure, suitable for X-ray diffraction analysis. |
| Melting Point | 151-156 °C[1] | This relatively high melting point reflects strong intermolecular forces (dipole-dipole interactions) imparted by the polar S=O bond. |
| Solubility | Practically insoluble in water; very slightly soluble in chloroform; soluble in methanol; very soluble in N,N-Dimethylformamide (DMF).[1] | The molecule's overall non-polar tricyclic framework dominates, limiting aqueous solubility. However, the polar sulfoxide group allows for solubility in polar aprotic (DMF) and protic (methanol) organic solvents. |
Part 2: Elucidation of the Three-Dimensional Structure
The biological and chemical activity of Phenoxathiin, 10-oxide is intrinsically linked to its three-dimensional conformation. Unlike flat aromatic systems, the phenoxathiin core is folded, and the sulfoxide group introduces both chirality and specific spatial arrangements.
Conformational Analysis: The Folded "Butterfly"
The phenoxathiin ring system is not planar. It adopts a folded conformation along the axis connecting the sulfur and oxygen atoms, often described as a "butterfly" structure. The degree of this fold is defined by the dihedral angle between the two flanking benzene rings. The oxidation of the sulfur atom to a sulfoxide introduces a tetrahedral geometry at the sulfur, further influencing this conformation.
The oxygen of the sulfoxide group can exist in two distinct stereochemical positions relative to the fold of the ring:
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Pseudo-axial (ax): The S=O bond is oriented roughly perpendicular to the general plane of the benzene rings.
-
Pseudo-equatorial (eq): The S=O bond is oriented more towards the "equator" of the folded ring system.
This stereochemistry is critical, as it dictates the molecule's overall shape and how it interacts with other molecules, such as enzyme active sites. The stereochemistry of phenoxathiin S-oxide and related compounds has been a subject of detailed investigation.[7]
Definitive Structure: X-ray Crystallography
The causality behind this protocol is to grow a perfect, single crystal, which will diffract X-rays in a predictable pattern, allowing for the calculation of electron density and thus the atomic positions.
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Crystal Growth (Justification): A high-purity sample of Phenoxathiin, 10-oxide is dissolved in a suitable solvent (e.g., methanol, chloroform) to near saturation. The choice of solvent is critical; it must be one from which the compound precipitates slowly upon cooling or solvent evaporation, allowing a single, well-ordered crystal lattice to form rather than a polycrystalline powder.
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Mounting and Data Collection (Justification): A suitable single crystal (typically <0.5 mm) is mounted on a goniometer head. It is cooled under a stream of liquid nitrogen (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement (Justification): The collected diffraction spots are used to determine the unit cell dimensions and space group of the crystal. Initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns, ultimately yielding the final, precise molecular structure.
Caption: Workflow for determining molecular structure via SCXRD.
Structural Confirmation: Spectroscopic Methodologies
Spectroscopy provides complementary data that confirms the structure in solution and verifies the identity and purity of the bulk material.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The asymmetry introduced by the S=O group results in a more complex spectrum than that of the symmetric parent phenoxathiin. The eight aromatic protons will be chemically non-equivalent, leading to a series of multiplets in the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the sulfoxide functional group. Phenoxathiin, 10-oxide will exhibit a characteristic strong absorption band in the region of 1030-1070 cm⁻¹, which is indicative of the S=O stretching vibration.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the unambiguous confirmation of its molecular formula, C₁₂H₈O₂S.[10]
Part 3: Synthesis and Core Reactivity
Understanding the synthesis of Phenoxathiin, 10-oxide is crucial for its practical application and for appreciating its chemical stability and potential for further functionalization.
Synthesis: Controlled Oxidation
The primary and most direct route to Phenoxathiin, 10-oxide is the selective oxidation of its parent, phenoxathiin. The key challenge in this synthesis is to add a single oxygen atom to the sulfur bridge without allowing the reaction to proceed to the corresponding sulfone (Phenoxathiin, 10,10-dioxide).
The choice of oxidizing agent and reaction conditions is therefore critical. Milder oxidizing agents are preferred. While reagents like hydrogen peroxide in acetic acid are often used to form the sulfone,[11] more controlled conditions are needed for the sulfoxide. This controlled oxidation highlights a fundamental principle of synthetic chemistry: modulating reactant stoichiometry and conditions to achieve a specific oxidation state. The presence of the sulfoxide group renders the molecule susceptible to further transformations, including nucleophilic attack.[12]
Caption: Synthetic pathway to Phenoxathiin, 10-oxide and potential over-oxidation product.
Part 4: Relevance in Drug Discovery and Development
The structural features of Phenoxathiin, 10-oxide make it a valuable scaffold in medicinal chemistry. Its classification as a bulk drug intermediate suggests it serves as a starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[1]
The S-oxide functionality is not merely a passive structural element. In drug design, N-oxides and S-oxides are often explored for several strategic reasons:
-
Modulating Solubility: The polar S=O group can enhance a molecule's solubility and alter its membrane permeability, which are critical pharmacokinetic properties.[13]
-
Bioisosteric Replacement: The sulfoxide group can be used as a bioisostere for other functional groups to optimize binding interactions with a biological target.
-
Prodrug Strategies: Similar to N-oxides used in hypoxia-activated cancer therapies,[14] the sulfoxide moiety can be reduced in vivo by enzymes like reductases. This redox-activity can be harnessed to design prodrugs that release an active agent under specific physiological conditions, such as the hypoxic environment of solid tumors.
The broader phenoxathiin framework is found in various biologically active compounds,[11] and the ability to precisely control the oxidation state at the sulfur bridge is a key tool for fine-tuning the biological activity of potential drug candidates.
Conclusion
The molecular structure of Phenoxathiin, 10-oxide is a compelling example of how a subtle chemical modification—the oxidation of a single atom—profoundly transforms a molecule's properties. Its non-planar, chiral, and polar nature, stemming from the folded tricyclic core and the sulfoxide group, has been rigorously established through a combination of crystallographic and spectroscopic techniques. This detailed structural knowledge is not merely academic; it provides the rational foundation for its synthesis, explains its chemical reactivity, and enables its strategic use as a building block in the development of new therapeutics. For the research scientist, Phenoxathiin, 10-oxide serves as a testament to the principle that molecular architecture is the ultimate determinant of chemical function.
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